molecular formula C13H16N2O B7936850 (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

Cat. No.: B7936850
M. Wt: 216.28 g/mol
InChI Key: FPPMNAOECAYTAK-UHFFFAOYSA-N
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Description

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone: is a heterocyclic compound featuring a fused ring system with both pyrrole and pyrrolidine components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with a pyrrole derivative, which undergoes cyclization with a suitable reagent to form the fused ring system. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism by which (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound might inhibit specific enzymes or receptors, altering cellular processes and potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Pyrrolo[2,3-c]quinoline derivatives
  • Pyrazolo[4,3-c]pyridine derivatives

Comparison: Compared to these similar compounds, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPMNAOECAYTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (100 mg) was dissolved in 10% TFA solution in CH2Cl2 (10 mL). The reaction was stirred at room temperature for 24 hours. After removal of solvents, the residue, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone, was used in the further reactions without purification.
Name
tert-butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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